O-Desmethyl Sulfadoxine

Pharmaceutical analysis Impurity profiling Reference standards

O-Desmethyl Sulfadoxine (CAS 1346604-08-7) is the O-demethylated derivative of the long-acting sulfonamide antimalarial sulfadoxine (CAS 2447-57-6). It is chemically defined as 4-Amino-N-(6-hydroxy-5-methoxypyrimidin-4-yl)benzenesulfonamide (free base, molecular formula C₁₁H₁₂N₄O₄S, MW 296.30) and is commonly supplied as the oxalate salt.

Molecular Formula C₁₁H₁₂N₄O₄S
Molecular Weight 296.3
CAS No. 1346604-08-7
Cat. No. B1146548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl Sulfadoxine
CAS1346604-08-7
Molecular FormulaC₁₁H₁₂N₄O₄S
Molecular Weight296.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Desmethyl Sulfadoxine (CAS 1346604-08-7): Regulatory Impurity and Desmethyl Metabolite of Sulfadoxine


O-Desmethyl Sulfadoxine (CAS 1346604-08-7) is the O-demethylated derivative of the long-acting sulfonamide antimalarial sulfadoxine (CAS 2447-57-6). It is chemically defined as 4-Amino-N-(6-hydroxy-5-methoxypyrimidin-4-yl)benzenesulfonamide (free base, molecular formula C₁₁H₁₂N₄O₄S, MW 296.30) and is commonly supplied as the oxalate salt [1]. The compound is formally recognized as Sulfadoxine Impurity B (EP/BP, as per EP Monograph 38.1) and Sulfadoxine and Pyrimethamine Tablets Impurity B (as per International Pharmacopeia), arising during sulfadoxine synthesis as a process-related impurity and also reported as a Phase I metabolite formed via O-demethylation [2][3].

Why O-Desmethyl Sulfadoxine Cannot Be Substituted by Generic Sulfonamide Impurity Standards in Regulated Analytical Workflows


In the pharmaceutical quality control context, impurity reference standards are not interchangeable. O-Desmethyl Sulfadoxine is a specific, structurally distinct desmethyl analog that differs from the parent drug sulfadoxine by a single O-demethylation (Δ –CH₂, molecular weight shift from 310.33 to 296.30 Da) and from the principal circulating metabolite N⁴-acetylsulfadoxine (NASDOX, MW 352.37) by both the desmethyl modification and the absence of N⁴-acetylation [1]. Regulatory monographs (EP, BP, International Pharmacopeia) assign it a specific identity—Impurity B—with distinct acceptance criteria and chromatographic behavior that mandate the use of the exact chemical entity for validated analytical methods. Substituting a structurally related but chemically distinct impurity or metabolite standard directly compromises method specificity, system suitability, and regulatory traceability required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [2].

Quantitative Differentiation Evidence for O-Desmethyl Sulfadoxine Against Closest Analogs and In-Class Impurities


Structural and Physicochemical Differentiation from Sulfadoxine and N⁴-Acetylsulfadoxine

O-Desmethyl Sulfadoxine is distinguished from its parent compound sulfadoxine by a single O-demethylation at the 5-position of the pyrimidine ring: sulfadoxine bears 5,6-dimethoxy substitution (MW 310.33, molecular formula C₁₂H₁₄N₄O₄S), whereas O-Desmethyl Sulfadoxine carries 5-methoxy-6-hydroxy substitution (MW 296.30, C₁₁H₁₂N₄O₄S), a mass difference of –14.03 Da [1]. Relative to the major circulating metabolite N⁴-acetylsulfadoxine (NASDOX, MW 352.37), O-Desmethyl Sulfadoxine is distinguished by the absence of N⁴-acetylation and the presence of the O-desmethyl modification, yielding a mass difference of –56.07 Da [1][2]. This mass difference is analytically significant for MS-based detection and chromatographic retention time differentiation.

Pharmaceutical analysis Impurity profiling Reference standards

Regulatory Monograph Designation Adds Compliance-Driven Procurement Justification

O-Desmethyl Sulfadoxine is unequivocally designated as Sulfadoxine Impurity B in both the European Pharmacopoeia (EP Monograph 38.1) and the British Pharmacopoeia, and as Sulfadoxine and Pyrimethamine Tablets Impurity B in the International Pharmacopeia [1][2]. This formal regulatory naming and monograph inclusion provide a compliance mandate for its use. In contrast, the structurally related N⁴-acetylsulfadoxine is designated as Sulfadoxine Impurity C (EP/BP), and the synthetic intermediate 4,6-dichloro-5-methoxypyrimidine is designated as Sulfadoxine Impurity B (CAS 5018-38-2)—sharing a nomenclature designation but being chemically distinct (a dichloropyrimidine, not a desmethyl sulfonamide) [1][2][3]. The regulatory naming scheme thus creates a procurement rationale: for methods targeting the O-desmethyl impurity, only the correct CAS 1346604-08-7 standard meets monograph specifications.

Pharmaceutical regulation AND A DMF Pharmacopeia Quality control

ICH-Compliant Impurity Control Threshold Demands Quantifiable Sensitivity to the 0.1% Individual Impurity Limit

Under ICH Q3A guidelines, for a drug substance with a maximum daily dose of ≤2 g/day (sulfadoxine daily dose: 0.5–1.0 g), the qualification threshold for any individual impurity is 0.1% (or 1.0 mg/day, whichever is lower) [1]. The Chinese patent CN104557735A demonstrates that conventional sulfadoxine synthesis yields a maximum single impurity level of 0.55% (HPLC peak area normalization)—5.5-fold above the 0.1% ICH limit—while the improved purification process reduces the maximum single impurity to 0.08%, achieving compliance [1]. O-Desmethyl Sulfadoxine, as one of the process-related impurities, must be controlled below this 0.1% threshold. For validated HPLC-UV methods targeting sulfadoxine impurities, reported limits of detection (LOD) and limits of quantification (LOQ) for impurity analytes are in the range of 0.05–0.11 μg/mL and 0.17–0.36 μg/mL, respectively, demonstrating the analytical capability needed for quantification at and below the 0.1% threshold [2].

ICH guidelines Impurity quantification Quality control HPLC

Availability as Fully Characterized Reference Standard with Pharmacopeial Traceability Reduces Method Validation Burden

O-Desmethyl Sulfadoxine is commercially available from multiple specialist reference standard suppliers (SynZeal, Axios Research, Pharmaffiliates, Clearsynth, Aquigen Bio Sciences, TRC) as a fully characterized chemical entity with detailed Certificates of Analysis (COA), comprehensive characterization data, and optional traceability to USP or EP pharmacopeial standards [1][2]. This multi-supplier availability with documented characterization data contrasts with custom-synthesized or in-house impurity standards, which require independent full structural elucidation and purity assignment, adding substantial time and cost to method validation workflows. Suppliers explicitly position this product for ANDA and DMF submissions, analytical method development, method validation (AMV), and QC applications [1][2].

Reference standard Method validation Pharmacopeial traceability Quality control

Key Application Scenarios Where O-Desmethyl Sulfadoxine Reference Standard Provides Procurement Value


Regulatory ANDA/DMF Impurity Profiling and Method Validation for Sulfadoxine API and Finished Dosage Forms

Generic pharmaceutical manufacturers developing sulfadoxine or sulfadoxine/pyrimethamine fixed-dose combination tablets require O-Desmethyl Sulfadoxine as a co-chromatographed reference standard to validate HPLC-UV or LC-MS impurity profiling methods. The compound must be used to establish system suitability, determine relative retention times, and calculate correction factors for the O-desmethyl impurity peak, as mandated by ICH Q3A (individual impurity limit of 0.1%) and ICH Q2(R1) method validation guidelines [1]. The validated HPLC-UV method from Gadhari et al. (2021) demonstrates separation of 12 sulfadoxine impurities with LOD/LOQ ranges of 0.05–0.11 μg/mL and 0.17–0.36 μg/mL, respectively, providing a benchmark for method performance when using the appropriate O-Desmethyl Sulfadoxine standard [1].

Forced Degradation and Stability-Indicating Method Development for Sulfadoxine Drug Substance and Product

As per ICH Q1A(R2) stability testing requirements, forced degradation studies (acidic, basic, oxidative, thermal, photolytic) must identify and quantify all degradation products exceeding the identification threshold. O-Desmethyl Sulfadoxine may arise as both a process impurity and a potential degradation product; its reference standard is essential for peak identification in stressed-sample chromatograms. The stability-indicating capability demonstrated by Gadhari et al. (2021)—showing highly efficient separation between degradant peaks and the sulfadoxine parent drug—depends on the availability of authentic impurity standards for peak assignment [1]. The patent CN104557735A further confirms that conventional sulfadoxine synthesis produces maximum single impurities of 0.55%, underscoring the need for forced degradation studies to demonstrate that purification achieves the ≤0.1% threshold [2].

Metabolic Pathway Elucidation and Pharmacokinetic Studies of Sulfadoxine in Preclinical and Clinical Research

O-Desmethyl Sulfadoxine is a Phase I metabolite of sulfadoxine formed via O-demethylation, distinct from the quantitatively predominant Phase II metabolite N⁴-acetylsulfadoxine (NASDOX) [1]. Pharmacokinetic studies employing population PK modeling—such as those by Salman et al. (2011) developing two-compartment models for sulfadoxine and NASDOX plasma concentration profiles—benefit from having the authentic O-desmethyl metabolite standard for method development and metabolite quantification, even when the metabolite is present at low circulating concentrations [2]. The reference standard enables LC-MS/MS method setup, analyte recovery assessment, and matrix effect evaluation for accurate metabolite profiling in biological matrices.

High-Purity Sulfadoxine Process Development and Manufacturing Quality Control

API manufacturers optimizing sulfadoxine synthesis to meet the ICH individual impurity limit of ≤0.1% require O-Desmethyl Sulfadoxine as a reference marker for process analytical technology (PAT). The patent CN104557735A exemplifies this application, demonstrating that HPLC monitoring of maximum single impurity levels—plausibly including the O-desmethyl species—is essential for validating purification processes that reduce impurity levels from 0.55% to 0.08% [1]. The reference standard serves as a quantitative calibrator for in-process control and final API release testing, directly supporting batch-to-batch consistency and regulatory compliance.

Quote Request

Request a Quote for O-Desmethyl Sulfadoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.